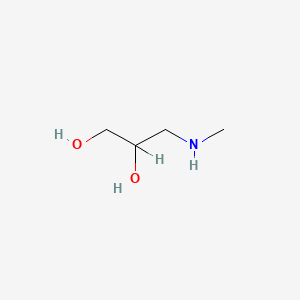

3-Methylamino-1,2-propanediol

Description

Significance in Organic Synthesis and Related Disciplines

The importance of 3-methylamino-1,2-propanediol in organic synthesis stems from its role as a versatile precursor. It is a reactive compound utilized in the synthesis of organic acids and as an intermediate in the manufacturing of various chemical products. biosynth.comchemicalbook.com One of its most prominent applications is in the pharmaceutical industry, particularly in the synthesis of non-ionic contrast media. researchandmarkets.com Specifically, MAPD is a key intermediate in the production of iopromide (B1672085), a widely used iodinated contrast agent for computed tomography (CT) imaging. researchandmarkets.comgoogle.com The compound's structure is critical for ensuring the solubility, stability, and biocompatibility of the final iopromide molecule. researchandmarkets.com

Beyond its use in pharmaceuticals, MAPD and its derivatives are employed in various other chemical applications. For instance, its structural analog, 3-(dimethylamino)-1,2-propanediol, is used as a building block in the synthesis of surfactants and polymers. The presence of both hydroxyl and amino groups allows for reactions such as oxidation, reduction, and substitution, enabling the creation of diverse molecular architectures. The chiral nature of MAPD, meaning it can exist in two non-superimposable mirror-image forms (enantiomers), makes it a valuable building block in asymmetric synthesis for producing chiral amines and organo-catalysts. fengchengroup.com

The synthesis of MAPD itself is a subject of study, with research focused on optimizing reaction conditions to improve yield and purity. Common synthetic routes involve the reaction of 3-chloro-1,2-propanediol (B139630) with monomethylamine in an alkaline environment. chemicalbook.comborregaard.comhubspotusercontent-na1.net Research has explored the use of different catalysts and reaction parameters to enhance efficiency and reduce byproducts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO2 |

| Molecular Weight | 105.14 g/mol |

| Appearance | Clear, colorless to weak yellow viscous liquid |

| Boiling Point | 245.8 ± 25.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 142.7 ± 13.7 °C |

Overview of Research Trajectories

Current and future research involving this compound and its derivatives is multifaceted. A significant area of investigation is the development of more efficient and sustainable synthetic methods for MAPD. This includes research into novel catalysts and process optimization to reduce energy consumption and waste generation. google.com

Another key research trajectory focuses on the expansion of its applications. The unique trifunctional nature of MAPD makes it an attractive starting material for creating novel molecules with potential biological activity. For example, derivatives of MAPD, such as 3-(N-Benzyl-N-methylamino)-1,2-propanediol, are being explored for their potential in medicinal chemistry and as building blocks for biologically active molecules. smolecule.com

Furthermore, detailed mechanistic studies of reactions involving MAPD are ongoing. For instance, research has investigated the reaction of MAPD derivatives with other reagents to form complex heterocyclic structures like oxazolidines and oxazines, which are important scaffolds in medicinal chemistry. researchgate.net These studies, often supported by theoretical calculations, provide a deeper understanding of the compound's reactivity and can guide the design of new synthetic strategies. researchgate.net

The development of advanced analytical techniques for the detection and characterization of MAPD and its derivatives in various matrices is also an active area of research. This is crucial for quality control in industrial processes and for studying the compound's behavior in complex chemical and biological systems.

Table 2: Key Research Applications of this compound and its Derivatives

| Research Area | Specific Application |

|---|---|

| Pharmaceutical Synthesis | Intermediate in the production of iopromide, a non-ionic contrast agent. researchandmarkets.comgoogle.com |

| Organic Synthesis | Building block for chiral amines, organo-catalysts, and other complex organic molecules. fengchengroup.com |

| Medicinal Chemistry | Precursor for the synthesis of potentially biologically active molecules. smolecule.com |

| Materials Science | Used in the synthesis of polymers and surfactants (structural analogs). |

Source: fengchengroup.comresearchandmarkets.comgoogle.comsmolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-(methylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMTYMDHLQTCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903807 | |

| Record name | 3-(Methylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40137-22-2 | |

| Record name | 3-(Methylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40137-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040137222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylamino 1,2 Propanediol

Established Synthetic Pathways

The synthesis of 3-Methylamino-1,2-propanediol can be achieved through several routes, primarily categorized by their starting materials. These include processes based on epichlorohydrin (B41342), 3-chloro-1,2-propanediol (B139630), glycerin chlorohydrin, allylamine (B125299), and 2,3-epoxy-1-propanol. google.com

Epichlorohydrin-Based Routes

One common method for synthesizing this compound involves the reaction of epichlorohydrin with methylamine (B109427) under controlled basic conditions. This pathway is notable for its efficiency.

3-Chloro-1,2-propanediol and Monomethylamine Reactions

A widely utilized method for producing this compound is the reaction of 3-chloro-1,2-propanediol (CPD) with monomethylamine in an alkaline environment, often facilitated by sodium hydroxide (B78521). fengchengroup.comchemicalbook.comborregaard.com This nucleophilic substitution reaction can be optimized to achieve high yields and purity. Key parameters influencing the reaction's success include the molar ratio of reactants, reaction temperature, pressure, and time. For instance, a molar ratio of 1:8 of 3-chloro-1,2-propanediol to methylamine at 60°C and 0.20 MPa for 3.5 hours has been shown to yield the product with a purity of 91.9%. The use of solid-base catalysts can further improve efficiency and minimize side reactions.

| Parameter | Optimal Value |

| Molar Ratio (CPD:Methylamine) | 1:8 |

| Temperature | 60°C |

| Pressure | 0.20 MPa |

| Reaction Time | 3.5 hours |

| Purity | 91.9% |

| Data from a study on solid-base catalysis in the reaction of 3-chloro-1,2-propanediol with methylamine. |

Glycerin Chlorohydrin Amination

The amination of glycerin chlorohydrin with monomethylamine represents another significant synthetic route. google.com This process is typically carried out in the presence of a dual catalyst system, such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃), under alkaline conditions. google.com The reaction proceeds via an SN2 mechanism. A patented method describes a two-stage temperature process, initially at 40-50°C for 60-80 minutes, followed by a period at 55-65°C for 100-150 minutes, which can yield a product with over 99.5% purity. google.com

| Parameter | Value |

| Reactants | Glycerin Chlorohydrin, Aqueous Monomethylamine, NaOH, NaHCO₃ |

| Initial Reaction Temperature | 40-50°C |

| Initial Reaction Time | 60-80 minutes |

| Final Reaction Temperature | 55-65°C |

| Final Reaction Time | 100-150 minutes |

| Product Purity | >99.5% |

| Data from a patented synthesis method of this compound. google.com |

Allylamine and Alkanolamine Thermal Processes

This compound can also be synthesized from allylamine and an alkanolamine through a thermal process. chemicalbook.combiosynth.com This method involves the reaction of these precursors at elevated temperatures.

Reactions Involving 2,3-Epoxy-1-propanol

An alternative synthesis involves the reaction of 2,3-epoxy-1-propanol, also known as glycidol (B123203), with monomethylamine. chemicalbook.com In this reaction, the epoxide ring of glycidol is opened by a nucleophilic attack from the methylamine. To control the exothermic nature of the reaction, the addition of methylamine is typically carried out at a low temperature, between 0-10°C. chemicalbook.com The reaction is often performed in a solvent like methanol (B129727) or can be a solvent-free process. Purification of the final product is achieved through vacuum distillation. chemicalbook.com

| Parameter | Condition |

| Reactants | 2,3-Epoxy-1-propanol, Monomethylamine |

| Temperature | 0-10°C (during methylamine addition) |

| Purification | Vacuum distillation at 103-105°C (0.5 mmHg) |

| Data from a synthesis method starting with 2,3-epoxy-1-propanol. chemicalbook.com |

Mechanistic Considerations in Synthesis

The synthesis of this compound primarily relies on nucleophilic substitution and ring-opening reactions. In the routes starting with chlorinated propanediols like 3-chloro-1,2-propanediol or glycerin chlorohydrin, the reaction proceeds through an SN2 mechanism. The amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The basic conditions facilitate the deprotonation of the amine, enhancing its nucleophilicity.

In the case of the 2,3-epoxy-1-propanol (glycidol) route, the mechanism involves the nucleophilic ring-opening of the epoxide. The methylamine attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form the this compound product. The regioselectivity of this attack is a key consideration, but with an unsubstituted epoxide like glycidol, the attack can occur at either carbon of the epoxide, though it is sterically favored at the less hindered primary carbon.

The presence of hydroxyl groups in the starting materials and the product allows for potential side reactions, such as the formation of ethers. hubspotusercontent-na1.net The diol structure also introduces chirality, meaning the product can exist as different stereoisomers. fengchengroup.com Controlling the reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of impurities. The stability of amines is also a factor, as they can undergo oxidative degradation. ntnu.no

Nucleophilic Substitution Mechanisms (e.g., SN2 pathways)

The synthesis of this compound from 3-chloro-1,2-propanediol and methylamine proceeds via a nucleophilic substitution reaction. This transformation typically follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 3-chloro-1,2-propanediol. This reaction is often carried out under alkaline conditions, with a base such as sodium hydroxide, to facilitate the substitution. borregaard.com

An alternative route involves the ring-opening of an epoxide. Starting with 2,3-epoxy-1-propanol (glycidol), the nucleophilic attack by methylamine opens the epoxide ring to form this compound. This reaction is carefully controlled at low temperatures, typically between 0-10°C, to manage the exothermic nature of the reaction.

Reaction Kinetics and Thermodynamic Control

The kinetics and thermodynamics of the synthesis of this compound are critical factors in optimizing the reaction. In the reaction of 3-amino-1,2-diols with certain reagents, the selection of kinetic or thermodynamic reaction conditions can lead to the formation of different products, such as 1,3-oxazines or 1,3-oxazolidines. researchgate.netresearchgate.net

A two-stage temperature control process is often employed to balance reaction kinetics and minimize the formation of byproducts.

Stage 1: An initial lower temperature phase (e.g., 45–50°C for 60–70 minutes) initiates the nucleophilic substitution.

Stage 2: A subsequent higher temperature phase (e.g., 65°C for 100 minutes) drives the reaction to completion, ensuring a high conversion rate of the starting material.

This staged approach helps to control the reaction rate and reduce the likelihood of side reactions, such as over-alkylation of the amine.

Advanced Synthetic Strategies and Catalysis

Advanced synthetic strategies for this compound focus on improving efficiency, selectivity, and the environmental impact of the production process. These include the use of catalysts and the development of stereoselective methods.

Catalytic Approaches (e.g., Catalytic Hydrogenation)

Catalysis plays a significant role in modern synthetic routes. In some syntheses of related amino alcohols, catalytic hydrogenation is a key step. For instance, palladium on carbon (Pd/C) is used as a catalyst for the reduction of an imine intermediate in the synthesis of N-benzyl-3-methylamino-1,2-propanediol. While direct catalytic hydrogenation to produce this compound is less commonly detailed, the principles of catalytic hydrogenation are relevant in the broader context of amino alcohol synthesis. researchgate.netresearchgate.netresearchgate.net For example, ruthenium-based catalysts have been effectively used in the hydrogenation of lactic acid to 1,2-propanediol. d-nb.info

In the synthesis of 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia, a catalyst system comprising a primary catalyst (cupric oxide) and a promoter (such as ferric oxide, zinc oxide, or others) has been shown to be effective. google.com

Stereoselective and Asymmetric Synthesis of Chiral Intermediates

As this compound is a chiral molecule, the development of stereoselective and asymmetric synthetic methods is of great importance, particularly for its application in pharmaceuticals. fengchengroup.com Asymmetric hydrogenation using chiral catalysts, such as chiral Ru(II) complexes, is a powerful technique for producing specific stereoisomers of related compounds. researchgate.netsigmaaldrich.com This approach can achieve high diastereomeric and enantiomeric excess. researchgate.net

For instance, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to create a β-hydroxy amide with high stereoselectivity. researchgate.net A subsequent SN2 reaction with methylamine proceeded with inversion of configuration to yield the desired diamine. researchgate.net Such strategies highlight the potential for producing enantiomerically pure this compound or its derivatives.

Process Optimization and Scalability Research

Research into process optimization and scalability aims to improve the economic viability and environmental footprint of this compound production.

Yield Enhancement and Purity Improvement Strategies

Several strategies are employed to enhance the yield and purity of this compound. The molar ratio of reactants is a critical parameter; for example, a 1:8 molar ratio of 3-chloro-1,2-propanediol to methylamine can maximize the yield. The use of solid-base catalysts can also improve reaction efficiency and reduce side reactions.

Post-reaction purification is crucial for achieving high purity. google.com A common purification method involves vacuum distillation. google.com The use of a vacuum scraper film for distillation can significantly reduce the heating time, minimizing decomposition of the product and leading to a purity of over 99.5%. google.com Gas chromatography is a key analytical method for determining the purity of the final product and quantifying any impurities. patsnap.comgoogle.com

| Parameter | Optimal Range/Value | Impact on Reaction |

| Molar Ratio (Glycerin Chlorohydrin:Monomethylamine) | 1:1.97–2.3 | Higher ratios can reduce waste of monomethylamine. |

| Reaction Temperature | Stage 1: 45–50°C, Stage 2: 65°C | Balances reaction kinetics and minimizes byproduct formation. |

| Reaction Pressure | ≤0.15 MPa | Lowers equipment costs and safety risks. |

| Catalyst Loading (NaOH:NaHCO₃) | 0.33–0.41:0.38–0.48 | Prevents the formation of viscous intermediates. |

| Distillation Vacuum | ≥0.099 MPa | Enables purification at lower temperatures, preventing degradation. google.com |

| Distillation Temperature | 130–160°C | Ensures efficient separation of the product. google.com |

Mitigation of Byproduct Formation in Industrial Processes

In the industrial synthesis of this compound (MAPD), controlling the formation of byproducts is critical to ensure the final product's purity, particularly for its application in pharmaceuticals, such as the synthesis of iopromide (B1672085), a nonionic contrast medium. google.com Undesirable impurities can arise from several side reactions, including over-alkylation, hydrolysis of reactants, and the formation of isomers and oligomers. Consequently, various methodologies have been developed to mitigate these issues by optimizing reaction conditions and employing specific process controls.

A primary industrial synthesis route involves the reaction of 3-chloro-1,2-propanediol with methylamine. chemicalbook.comhubspotusercontent-na1.net An alternative pathway starts from epichlorohydrin and methylamine. Both methods require precise control to minimize the generation of impurities.

Key strategies to reduce byproduct formation include:

Two-Stage Temperature Control: A widely adopted method to manage reaction kinetics and minimize side reactions is the implementation of a two-stage temperature protocol. google.com The initial phase is conducted at a lower temperature to control the exothermic nature of the amination and initiate the substitution reaction smoothly. The temperature is then elevated in a second stage to drive the reaction to completion. google.com This staged approach prevents over-alkylation and ensures a high conversion rate. A patented process specifies an initial stage at 40-50°C for 60-80 minutes, followed by a second stage at 55-65°C for 100-150 minutes, which significantly improves product purity to over 99.5%. google.com

Molar Ratio Adjustment: The stoichiometry of the reactants is a crucial parameter. When using 3-chloro-1,2-propanediol, a significant excess of methylamine is often employed to maximize the yield of the desired secondary amine and suppress the formation of tertiary amines. In the synthesis starting from epichlorohydrin, a more controlled molar ratio of epichlorohydrin to methylamine (e.g., 1:1.05) is used to prevent di-alkylation byproducts.

pH and Catalyst Control: Maintaining an optimal pH is essential, especially in the epichlorohydrin route, to ensure the amine remains sufficiently nucleophilic without causing the hydrolysis of the epoxide ring. The synthesis from glycerin chlorohydrin often utilizes catalysts like sodium hydroxide (NaOH) in combination with sodium bicarbonate (NaHCO₃) to facilitate the amination reaction under controlled alkaline conditions. google.com The use of solid-base catalysts has also been explored to improve reaction efficiency and reduce side reactions.

Process Design and Purification: Modern industrial processes may employ continuous flow reactors instead of traditional batch reactors. Continuous processing allows for better control over reaction parameters like temperature and pH, leading to more consistent product quality and lower impurity variance. Regardless of the reactor type, a final purification step, typically vacuum distillation, is essential to remove unreacted starting materials, water, and byproducts. google.comchemicalbook.com Distillation at a high vacuum (≥0.099 MPa) and temperatures of 130-160°C is effective in isolating high-purity MAPD. google.com

Common byproducts that are monitored and controlled in the industrial production of MAPD include isomers like 2-methylamino-1,3-propanediol (methylserinol), glycerol (B35011) from the hydrolysis of starting materials, tertiary amines from over-alkylation, and dimeric ethers. hubspotusercontent-na1.net

Research Findings on Byproduct Mitigation

The following tables summarize key research findings and optimized parameters for minimizing byproduct formation during the synthesis of this compound.

Table 1: Optimized Reaction Parameters for Byproduct Mitigation

| Parameter | Synthesis Route | Optimal Value / Condition | Purpose / Impact on Byproduct Formation | Reference |

| Temperature | 3-Chloro-1,2-propanediol | Stage 1: 40-50°C; Stage 2: 55-65°C | Reduces over-alkylation and other side reactions. | google.com |

| Epichlorohydrin | 40–50°C | Balances reaction rate against epoxide ring stability to prevent hydrolysis. | ||

| Molar Ratio | 3-Chloro-1,2-propanediol : Methylamine | 1 : 8 | Maximizes yield and minimizes the formation of tertiary amines. | |

| Epichlorohydrin : Methylamine | 1 : 1.05 | Prevents di-alkylation byproducts. | ||

| pH | Epichlorohydrin | 8–9 (maintained with NaOH/KOH) | Maintains nucleophilic amine without hydrolyzing epichlorohydrin. | |

| Catalyst | 3-Chloro-1,2-propanediol | NaOH and NaHCO₃ | Controlled amination catalyst system. | google.com |

| Pressure | 3-Chloro-1,2-propanediol | ≤ 0.15 MPa | Controlled reaction environment. | google.com |

Table 2: Common Impurities and Their Typical Levels in Final Product

| Impurity / Byproduct | Typical Level (by GC area %) | Potential Origin | Reference |

| Glycerol | ~0.05% | Hydrolysis of 3-chloro-1,2-propanediol or epichlorohydrin. | hubspotusercontent-na1.net |

| Methylserinol (2-methylamino-1,3-propanediol) | ~0.28% | Isomeric starting material or rearrangement. | hubspotusercontent-na1.net |

| Tertiary Amines | ~0.4% | Over-alkylation of the secondary amine product. | hubspotusercontent-na1.net |

| Dimeric Ethers | ~0.02% | Side reactions between propanediol (B1597323) molecules. | hubspotusercontent-na1.net |

| Oligomeric Byproducts | Not specified | Polymerization reactions, particularly in the epichlorohydrin route. |

Through the stringent control of these parameters and advanced purification techniques, industrial processes can consistently produce this compound with a purity exceeding 99.5%, meeting the quality demands for pharmaceutical applications. google.com

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Types

The reactivity of 3-Methylamino-1,2-propanediol is primarily centered around its hydroxyl and amino functionalities. These groups allow the molecule to undergo several fundamental types of chemical reactions.

| Reaction Type | Functional Group Involved | Typical Product(s) | Common Reagents |

|---|---|---|---|

| Oxidation | Hydroxyl (-OH) | Aldehydes, Ketones | Potassium permanganate (B83412), Chromium trioxide |

| Reduction | Compound | Primary or Secondary Amines | Lithium aluminum hydride, Sodium borohydride (B1222165) |

| Nucleophilic Substitution | Amino (-NH) | N-alkylated or N-acylated derivatives | Alkyl halides (e.g., Benzyl (B1604629) chloride), Acyl chlorides quickcompany.in |

Oxidation Reactions of Hydroxyl Moieties

The primary and secondary hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones. The specific product depends on the oxidizing agent used and the reaction conditions. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide. The oxidation of diols can be complex, potentially leading to a variety of products. For instance, studies on the oxidation of the related compound 1,2-propanediol have shown that it can be converted to lactic acid using palladium-based catalysts in an alkaline environment. mdpi.com This process involves the selective oxidation of the primary hydroxyl group. mdpi.com Kinetic studies on similar diols, like 3-phenoxy-1,2-propanediol, indicate that the reaction rate is influenced by factors such as the concentration of the oxidant and the pH of the medium. ccsenet.org

Nucleophilic Substitution Reactions Involving the Amino Group

The secondary amine in this compound is nucleophilic and readily participates in substitution reactions. A key example is N-alkylation, where the hydrogen on the nitrogen is replaced by an alkyl group. This reaction is fundamental to its use as a chemical intermediate. For instance, the N-benzylation of this compound can be achieved using benzyl chloride under alkaline conditions. Similarly, it can be N-acylated. These reactions are crucial in the synthesis of more complex molecules where the propanediol (B1597323) moiety is attached to a larger structure via the nitrogen atom. quickcompany.inchemicaljournals.com

Role as a Chemical Intermediate and Reactant

The primary industrial application of this compound is as a crucial building block in the synthesis of pharmaceuticals, particularly non-ionic X-ray contrast media. researchandmarkets.comgoogle.com These agents are essential for enhancing the visibility of internal body structures in diagnostic imaging procedures like computed tomography (CT) scans. researchandmarkets.com

Its bifunctional nature, containing both nucleophilic amine and hydroxyl groups, makes it an ideal intermediate. The most notable application is in the production of Iopromide (B1672085), a widely used iodinated contrast agent. researchandmarkets.comgoogle.com It is also used in the synthesis of other contrast agents such as Iohexol, Ioversol, and Iopentol. google.comgoogle.com In these syntheses, this compound is typically reacted with a complex, tri-iodinated aromatic acid chloride. google.comresearchgate.net

Beyond contrast media, it serves as an intermediate in the manufacture of other chemicals like polyethylene (B3416737) glycols and particle coatings. biosynth.comchemicalbook.com It is also a precursor for producing chiral amines and chiral organo-catalysts, which are valuable in selective chemical synthesis. fengchengroup.com

| Product | Product Type | Role of this compound |

|---|---|---|

| Iopromide | Non-ionic X-ray Contrast Medium | Key building block for attaching a hydrophilic side chain. researchandmarkets.comgoogle.com |

| Iohexol | Non-ionic X-ray Contrast Medium | Reactant in the N-alkylation step. quickcompany.inchemicaljournals.comgoogle.com |

| Ioversol | Non-ionic X-ray Contrast Medium | Intermediate in the synthesis process. google.comgoogle.com |

| Iopentol | Non-ionic X-ray Contrast Medium | Intermediate in the synthesis process. google.comgoogle.com |

| Chiral Amines | Chemical Intermediate | Starting material for synthesis. fengchengroup.com |

| Polyethylene Glycols | Polymer | Intermediate in the manufacturing process. biosynth.comchemicalbook.com |

Interaction with Specific Reagents and Reaction Conditions

The synthesis and subsequent reactions of this compound are carried out under specific conditions with various reagents to ensure high yield and purity.

The most common synthesis route involves the reaction of 3-chloro-1,2-propanediol (B139630) with monomethylamine in an alkaline environment. chemicalbook.comhubspotusercontent-na1.netborregaard.com Catalysts such as sodium hydroxide (B78521) and sodium bicarbonate are often employed to facilitate the amination reaction. google.com An alternative method starts from 2,3-epoxy-1-propanol (glycidol), which undergoes ring-opening upon nucleophilic attack by methylamine (B109427). This reaction is carefully controlled at low temperatures (0–10 °C) to manage its exothermic nature. chemicalbook.com

In its role as a reactant, particularly in the synthesis of contrast media, this compound reacts with complex acid chlorides. For example, in the synthesis of Iopromide, it reacts with an intermediate like 5-methoxyacetyl-2,4,6-triiodoisophthaloyl chloride. vulcanchem.com These N-alkylation or N-acylation reactions are often performed in solvents like propylene (B89431) glycol or 2-(2-methoxyethoxy)ethanol (B87266). quickcompany.inchemicaljournals.com

| Reaction | Reagents | Catalyst/Conditions | Purpose |

|---|---|---|---|

| Synthesis (Chlorohydrin Route) | 3-chloro-1,2-propanediol, Monomethylamine | Sodium hydroxide, Sodium bicarbonate; 40-60°C google.com | Production of this compound. google.com |

| Synthesis (Epoxide Route) | 2,3-epoxy-1-propanol (Glycidol), Monomethylamine | 0-10°C to control exothermicity. chemicalbook.com | Alternative production route for this compound. chemicalbook.com |

| N-Alkylation (Iohexol Synthesis) | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, 3-chloro-1,2-propanediol | Sodium hydroxide in 2-(2-methoxyethoxy)ethanol and propylene glycol; 40°C. quickcompany.inchemicaljournals.com | Final step in Iohexol synthesis. quickcompany.in |

| N-Benzylation | Benzyl chloride | Sodium hydroxide. | Synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol. |

| Oxidation | Potassium permanganate, Chromium trioxide | Standard oxidation conditions. | Formation of aldehydes or ketones. |

Derivatives and Analogs of 3 Methylamino 1,2 Propanediol

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of 3-methylamino-1,2-propanediol primarily involves reactions targeting the secondary amine and the hydroxyl groups. These modifications allow for the introduction of various functional groups, leading to compounds with tailored properties.

The secondary amine in this compound is a key site for substitution reactions. N-alkylation and N-benzylation are common strategies to introduce alkyl and benzyl (B1604629) groups, respectively.

One prominent example is the synthesis of 3-(N-Benzyl-N-methylamino)-1,2-propanediol. This derivative is typically synthesized through the reaction of this compound with benzyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the benzylic carbon of benzyl chloride. Another synthetic approach involves the reaction of N-benzyl-N-methylamine with epichlorohydrin (B41342) under basic conditions.

Recent advancements have also explored tandem reductive amination. This method can involve the reaction of 3-amino-1,2-propanediol (B146019) with benzaldehyde (B42025) to form a Schiff base, followed by methylation and catalytic hydrogenation.

The synthesis of N-alkylated derivatives follows similar principles, utilizing various alkyl halides or other alkylating agents to introduce different alkyl chains onto the nitrogen atom. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

Beyond simple N-alkylation and N-benzylation, a variety of other amino-propanediol analogs have been synthesized to explore a wider chemical space. These analogs may feature different substituents on the nitrogen atom or modifications to the propanediol (B1597323) backbone.

For instance, N-aryl derivatives, such as N-phenyl and N-p-methylphenyl variants, can be synthesized via Buchwald-Hartwig coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and the amine of this compound.

The synthesis of other amino-propanediol analogs, such as 3-amino-1,2-propanediol, provides a primary amine for further functionalization. This compound is often prepared from 3-chloro-1,2-propanediol (B139630) and ammonia. researchgate.netgoogle.com The reaction conditions, including the molar ratio of reactants, temperature, and time, are crucial for optimizing the yield and purity of the product. researchgate.net

Another related analog is 3-dimethylamino-1,2-propanediol, which contains a tertiary amine. This compound exhibits different properties, such as increased hydrophobicity, compared to this compound.

The following table summarizes some key amino-propanediol analogs and their synthetic precursors.

| Analog | Key Synthetic Precursors | Synthetic Method |

| 3-(N-Benzyl-N-methylamino)-1,2-propanediol | This compound, Benzyl chloride | Nucleophilic Substitution |

| 3-(N-Benzyl-N-methylamino)-1,2-propanediol | N-Benzyl-N-methylamine, Epichlorohydrin | Epoxide Ring Opening |

| N-Aryl derivatives | This compound, Aryl halide | Buchwald-Hartwig Coupling |

| 3-Amino-1,2-propanediol | 3-Chloro-1,2-propanediol, Ammonia | Amination researchgate.netgoogle.com |

Comparative Studies of Reactivity and Structure-Activity Relationships

Comparative studies of the reactivity and structure-activity relationships of this compound derivatives are crucial for understanding how structural modifications influence their chemical behavior and potential applications.

The presence of different substituents on the nitrogen atom significantly impacts the compound's properties. For example, 3-dimethylamino-1,2-propanediol, with two methyl groups on the nitrogen, is more hydrophobic and potentially less reactive in certain contexts than this compound. In contrast, 1-amino-2,3-propanediol, lacking a methyl group on the nitrogen, has different reactivity and solubility characteristics.

The unique balance of hydrophilic (from the diol) and hydrophobic (from the methylamino group) properties in this compound makes it a versatile molecule. It can act as a Brønsted base, accepting protons, and its hydroxyl groups can participate in hydrogen bonding, influencing its reactivity in various chemical processes.

Studies on porous aromatic frameworks (PAFs) functionalized with different aminopolyols, including this compound (MAPD), have revealed the importance of the binding group's length and chemical identity in adsorption behaviors. researchgate.net For instance, PAFs functionalized with N-methyl-D-glucamine (NMDG), MAPD, and serinol showed differences in their ability to adsorb chromium and arsenic oxyanions, highlighting the role of the polyol structure in chelation and ion-exchange interactions. researchgate.net

The following table outlines a comparison of properties for different amino-propanediol analogs.

| Compound | Key Structural Feature | Comparative Properties |

| This compound | Secondary amine, diol | Balanced hydrophilic/hydrophobic character, acts as a Brønsted base |

| 3-Dimethylamino-1,2-propanediol | Tertiary amine, diol | More hydrophobic and less reactive compared to the secondary amine analog |

| 1-Amino-2,3-propanediol | Primary amine, diol | Different reactivity and solubility due to the absence of N-methylation |

Functionalization Strategies for Novel Compounds

The functional groups of this compound serve as handles for a variety of functionalization strategies to create novel compounds with diverse applications.

N-functionalization is a primary strategy for expanding the utility of this compound. As mentioned, Buchwald-Hartwig coupling can be employed to create N-aryl derivatives, which have potential applications in polymer modification.

"Click chemistry" reactions, such as thiol-ene reactions with 3-mercapto analogs, can be used to synthesize phosphorylcholine (B1220837) monomers. These monomers are of interest for developing biomedical coatings.

The hydroxyl groups of the propanediol moiety can also be targeted for functionalization. For example, they can be substituted with other functional groups like halides or esters through various chemical reactions.

Furthermore, this compound itself serves as a crucial intermediate in the synthesis of more complex molecules. It is a key building block in the production of certain non-ionic X-ray contrast media. lookchem.comgoogle.com

These functionalization strategies open up possibilities for creating a wide range of novel compounds with tailored properties for specific applications in materials science, medicinal chemistry, and other fields.

Applications in Advanced Organic Synthesis

Chiral Building Block Applications

As a chiral compound, 3-Methylamino-1,2-propanediol serves as a key starting material in stereoselective synthesis, where the control of stereochemistry is crucial. fengchengroup.comimpurity.com The enantiomerically pure forms of the compound, such as (S)-3-(methylamino)propane-1,2-diol, are particularly useful as chiral building blocks. accelachem.com

Chiral amino alcohols are a critical class of starting materials for the enantioselective synthesis of complex organic molecules. nih.govthieme-connect.com Their bifunctional nature allows for the construction of diverse chiral scaffolds, including oxazolidinones and morpholinones, which are valuable in fragment-based lead discovery (FBLD) for the development of new drugs. nih.gov The utility of these building blocks lies in their ability to introduce specific three-dimensional arrangements into a molecule, which is fundamental to its biological activity. The presence of both amine and alcohol groups in a compact structure like this compound provides multiple reactive sites for building larger, stereochemically defined molecules. cymitquimica.com

A prominent application of chiral 1,2-amino alcohols is in the synthesis of chiral 2-oxazolidinones. rsc.org These heterocyclic compounds are widely recognized as powerful chiral auxiliaries, famously known as Evans' auxiliaries, which guide stereoselective transformations in asymmetric synthesis. rsc.orgsantiago-lab.com The synthesis of oxazolidinones is conventionally achieved through the cyclization of an optically pure β-amino alcohol with a C1 building block, such as phosgene (B1210022) or its derivatives. rsc.org

Several methods exist for this conversion. nih.govresearchgate.net The condensation of a chiral amino alcohol with reagents like diethyl carbonate or carbonyldiimidazole (CDI) is a common and effective strategy. santiago-lab.com For example, an amino alcohol can be treated with CDI and a base like triethylamine (B128534) to produce the corresponding oxazolidinone. nih.gov An alternative high-yield method involves heating the amino alcohol with diethyl carbonate in the presence of a catalytic amount of sodium ethoxide. nih.gov

| Reagents | General Conditions | Outcome | Reference |

|---|---|---|---|

| Amino alcohol, Carbonyldiimidazole (CDI), Triethylamine (Et3N) | Heating at 60 °C | Forms the desired oxazolidinone ring structure. | nih.gov |

| Amino alcohol, Diethyl carbonate, Sodium ethoxide (catalytic) | Heating neat mixture at 135-150 °C | High-yield synthesis of the oxazolidinone. | nih.gov |

| Amino alcohol, Carbon dioxide (CO2), TsCl | Electrochemical conditions in MeCN-TEAP | High-yield synthesis avoiding strong bases. | researchgate.net |

The structural motif of 1,2-amino alcohols is fundamental to the synthesis of important pharmaceutical compounds, including alkaloids. While direct synthesis from this compound is not widely documented, the synthesis of pseudoephedrine precursors has been demonstrated using a structurally similar compound, 3-methylamino-3-phenyl-1,2-propanediol. researchgate.netresearchgate.net

In this synthetic route, (2R,3R)-3-(methylamino)-3-phenyl-1,2-propanediol is converted into the corresponding oxazolidin-2-one. researchgate.netlookchem.com This oxazolidinone then serves as a key precursor for producing pseudoephedrine. researchgate.net The reaction proceeds through a stereospecific interchange of the amino and alcohol functionalities, highlighting the utility of the amino diol framework in accessing complex chiral targets. researchgate.netresearchgate.net

Precursor in Specialty Chemical Synthesis

Beyond its role in chiral synthesis for pharmaceuticals, this compound also functions as a reactive intermediate in the production of various specialty chemicals. chemicalbook.combiosynth.com

This compound is identified as an intermediate in the manufacture of polyethylene (B3416737) glycol (PEG) derivatives. chemicalbook.combiosynth.com PEGylation is a widely employed technique to enhance the biocompatibility, stability, and solubility of therapeutic molecules and nanocarriers. nih.gov Multi-arm or branched PEG derivatives can offer superior properties, such as increased steric hindrance and improved pharmacokinetics, compared to linear PEGs. epo.org The amino and hydroxyl functional groups on this compound provide reactive handles for its incorporation into such complex polymeric structures, allowing it to act as a core or branching point in the synthesis of advanced PEG derivatives.

The compound is also utilized as an intermediate in the synthesis of components for particle coatings. chemicalbook.combiosynth.com A specific application is in particulate coating compositions, such as powder coatings, which are formulated to provide a metallic finish on various substrates. googleapis.com In these systems, an amino alcohol is a crucial component. googleapis.com

| Component Type | Example/Role | Function | Reference |

|---|---|---|---|

| Amino Alcohol | This compound | Aids in dispersing the metallic pigment and prevents aesthetic discoloration of the finished coating. | googleapis.com |

| Hardener | Epoxy-containing compound | Acts as a cross-linking agent to cure the coating. | googleapis.com |

| Polymer | Reactive polyester (B1180765) polymer | Forms the main binder of the coating. | googleapis.com |

| Pigment | Metallic pigment | Provides the desired metallic color and effect. | googleapis.com |

The amino alcohol, such as this compound, contributes to the dispersion of the metallic pigment within the coating matrix and helps protect the final surface from aesthetic flaws like discoloration caused by handling or scuffing. googleapis.com

Precursors for Surfactants and Lipid-Based Systems

The amphiphilic nature of this compound, imparted by its hydrophilic diol and relatively hydrophobic methylamino group, makes it a suitable precursor for the synthesis of novel surfactants and lipid-based systems. These find applications in areas ranging from consumer products to drug delivery.

In the realm of surfactants, this compound can be used to create sugar-based amide surfactants. For instance, it can be reacted with fatty acids to form N-methyl-N-(2,3-dihydroxypropyl) fatty acid amides. A patented example describes the reaction of this compound with a fatty acid derivative to produce a mixed sugar-based amide surfactant composition, highlighting its utility in developing high-performing, sustainable surfactants. google.com

Furthermore, derivatives of this compound are instrumental in the development of lipid-based systems for therapeutic applications. Its structural scaffold is incorporated into synthetic lipids designed for gene delivery. For example, 3-(Dimethylamino)-1,2-propanediol, a close derivative, is used in the synthesis of cationic lipids that can form lipoplexes with DNA. Research has also detailed the synthesis of novel zwitterionic lipids where this compound is a key starting material. rsc.org These lipids can be pH-responsive, a desirable characteristic for controlled drug release. The synthesis involves reacting this compound with compounds like t-butyl acrylate (B77674) or t-butyl methacrylate, followed by further transformations to yield the final lipid structures. rsc.org

The following table provides examples of lipid and surfactant precursors derived from this compound and its analogues:

| Precursor Compound | Reactant | Resulting Product Class | Potential Application |

| This compound | Fatty Acid Derivative | Mixed Sugar-Based Amide Surfactant | Consumer Products google.com |

| This compound | t-Butyl Acrylate | Zwitterionic Lipid | pH-Responsive Drug Delivery rsc.org |

| This compound | t-Butyl Methacrylate | Zwitterionic Lipid | pH-Responsive Drug Delivery rsc.org |

| 3-(Dimethylamino)-1,2-propanediol | Oleic Acid | Cationic Lipid | Gene Delivery rsc.org |

| 3-(Didodecylamino)-1,2-propanediol | --- | Cationic Lipid | DNA Delivery (Lipoplexes) |

Intermediate in Complex Organic Transformations

This compound serves as a crucial intermediate in a variety of complex organic transformations, enabling the synthesis of molecules with significant biological or material science applications. biosynth.comjecibiochem.com Its ability to participate in diverse reactions such as nucleophilic substitutions, oxidations, and reductions makes it a versatile tool for synthetic chemists.

A significant application of this compound is in the synthesis of chiral amines and chiral organo-catalysts. fengchengroup.com These chiral products are highly valued in the pharmaceutical and fine chemical industries for their ability to control the stereochemistry of chemical reactions, leading to the efficient production of enantiomerically pure compounds. fengchengroup.com

The compound is also a key building block in the synthesis of more complex heterocyclic structures. For example, the reaction of 3-phenyl-3-methylamino-1,2-propanediol with paraformaldehyde and dichloromethane (B109758) can be controlled to selectively produce either 1,3-oxazolidines or 1,3-oxazines, which are important scaffolds in medicinal chemistry. researchgate.net This highlights how the reaction conditions can be manipulated to direct the transformation of this versatile intermediate towards different structural outcomes.

Furthermore, this compound is utilized in the synthesis of intermediates for pharmaceuticals. fengchengroup.com For instance, it is a known precursor in the production of certain contrast media used in medical imaging. Its role as a reactive intermediate extends to the manufacture of polyethylene glycols and particle coatings. biosynth.comchemicalbook.com

The table below outlines some of the complex organic transformations involving this compound and its derivatives:

| Starting Material | Reagents | Product Class | Significance |

| This compound | --- | Chiral Amines, Chiral Organo-catalysts | Enantioselective Synthesis fengchengroup.com |

| 3-phenyl-3-methylamino-1,2-propanediol | Paraformaldehyde, Dichloromethane | 1,3-Oxazolidines, 1,3-Oxazines | Synthesis of Heterocyclic Scaffolds researchgate.net |

| This compound | --- | Pharmaceutical Intermediates | Production of Active Pharmaceutical Ingredients fengchengroup.com |

| This compound | --- | Polyethylene Glycols, Particle Coatings | Materials Science Applications biosynth.comchemicalbook.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles.

Reaction Mechanism Elucidation through Computational Models

Computational models are essential for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity.

Developing a QSAR/QSTR model for 3-Methylamino-1,2-propanediol would require a dataset of structurally similar compounds with measured biological activities or toxicities. Molecular descriptors (physicochemical, topological, and quantum-chemical) would be calculated for each compound. Statistical methods would then be used to build a predictive model. While general QSAR/QSTR methodologies are well-established for various classes of chemicals, including aromatic amines and alkanolamines, a specific model that includes and evaluates this compound has not been identified in the surveyed literature. mdpi.commdpi.commdpi.com Such a model would be highly beneficial for predicting the compound's potential biological effects and guiding the design of safer analogues.

Development of Predictive Models using Molecular Descriptors

In the field of computational toxicology, the development of predictive models for assessing the adverse effects of chemical compounds is a crucial endeavor. For this compound, a comprehensive evaluation would involve the use of Quantitative Structure-Activity Relationship (QSAR) models. These models are founded on the principle that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. The development of such models relies on the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical's structure.

The process begins with the compilation of a dataset of structurally similar compounds with known toxicity data. For an aliphatic amino alcohol like this compound, this would include other aliphatic amines and alcohols. A diverse range of descriptors is then calculated for each molecule in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.

Once the descriptors are calculated, a crucial step is feature selection, where the most relevant descriptors for predicting toxicity are identified. This helps to avoid overfitting and improves the interpretability of the model. Various statistical and machine learning algorithms are then employed to establish a mathematical relationship between the selected descriptors and the observed toxicity. Common methods include multiple linear regression, partial least squares, and more advanced techniques like support vector machines and neural networks. biorxiv.org

A key descriptor frequently used in toxicity prediction is the 1-octanol/water partition coefficient (log Kow), which quantifies a compound's hydrophobicity. For aliphatic amines, a strong correlation has been observed between log Kow and their toxicity to aquatic organisms. nih.gov This relationship is often linear, indicating that the uptake and distribution of these compounds into biological membranes is a primary driver of their toxic effects.

The table below illustrates a hypothetical set of molecular descriptors that would be considered in the development of a predictive toxicity model for a class of compounds including this compound.

| Descriptor Category | Example Descriptors | Relevance to Toxicity Prediction |

| Constitutional | Molecular Weight, Atom Counts (C, H, O, N), Bond Counts | Provides basic information about the molecule's size and composition. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shape Indices | Describes the three-dimensional shape and size of the molecule, which can influence receptor binding. |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Relates to the compound's solubility, permeability, and ability to cross biological membranes. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrophilicity Index | Quantifies the electronic properties of the molecule, which are crucial for understanding its reactivity. |

Application of Topological Descriptors and Electronic Parameters (e.g., Electrophilicity Index, HOMO/LUMO Energies)

Beyond general physicochemical properties, specific topological and electronic parameters are vital for developing more nuanced and mechanistically interpretable QSAR models for compounds like this compound. Topological descriptors provide a numerical representation of the molecular structure, capturing aspects like size, shape, and branching, which can influence how a molecule interacts with biological systems.

Electronic parameters, on the other hand, offer insights into the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap (the difference between these energies) is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, which can correlate with increased toxicity. nih.gov

The electrophilicity index (ω) is another powerful electronic descriptor that has been successfully used in toxicity prediction. nih.govresearchgate.net It quantifies the ability of a molecule to accept electrons and is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from HOMO and LUMO energies. researchgate.net A higher electrophilicity index suggests a greater propensity for the molecule to act as an electrophile and react with biological nucleophiles like DNA and proteins, a common mechanism of toxicity. researchgate.net For aliphatic compounds, the global and local electrophilicity values have been shown to effectively model toxicity without the need for other descriptors. nih.gov

The following table presents a hypothetical comparison of electronic parameters for a series of aliphatic amino alcohols, illustrating how these values might be used to rank their potential for toxicological effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) | Predicted Reactivity |

| Aminoethanol | -9.8 | 2.5 | 12.3 | 1.5 | Low |

| 3-Amino-1-propanol | -9.6 | 2.3 | 11.9 | 1.7 | Moderate |

| This compound | -9.5 | 2.1 | 11.6 | 1.9 | Moderate-High |

| 2-Amino-2-methyl-1-propanol | -9.4 | 2.0 | 11.4 | 2.1 | High |

Methodologies for Toxicity Prediction (e.g., towards Tetrahymena pyriformis)

The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in aquatic toxicology for developing QSAR models due to its sensitivity to a broad range of chemicals and the relative ease and speed of testing. The endpoint typically measured is the 50% inhibitory growth concentration (IGC50) after a set exposure time. oasis-lmc.org

For aliphatic amines, a class of compounds to which this compound belongs, QSAR models have been successfully developed to predict their toxicity towards T. pyriformis. nih.gov These models often reveal that the primary mechanism of toxicity for many aliphatic amines is narcosis, a non-specific mode of action where the chemical disrupts cell membrane function. In such cases, the toxicity is highly correlated with the compound's hydrophobicity, as quantified by log Kow. nih.gov

A typical linear QSAR model for predicting the toxicity of aliphatic amines to T. pyriformis would take the following form:

log(1/IGC50) = a * log(Kow) + b

Where 'a' and 'b' are constants determined through regression analysis of a training set of chemicals. For a set of 20 aliphatic amines, a model was developed with a high correlation coefficient (r² = 0.92), indicating a strong predictive capability. nih.gov

For more reactive compounds, where toxicity is not solely governed by narcosis, additional descriptors are required. Electronic parameters like the LUMO energy or the electrophilicity index can be incorporated into the QSAR model to account for electrophilic reactivity. nih.gov This results in a multi-parameter model that can capture different mechanisms of toxic action. For instance, a model combining log Kow and LUMO energy has been shown to provide a good fit for a diverse set of aliphatic chemicals. nih.gov

The table below provides an example of a QSAR model for predicting the toxicity of aliphatic amines to Tetrahymena pyriformis, based on published research. nih.gov

| Model Equation | Number of Compounds (n) | Correlation Coefficient (r²) | Statistical Significance |

| log(IGC50-1) = 0.72(log Kow) - 1.64 | 20 | 0.92 | High |

This model demonstrates the strong dependence of toxicity on the hydrophobicity of the aliphatic amines. nih.gov Such a model could serve as a starting point for estimating the baseline toxicity of this compound, with further refinements possible by considering its specific structural and electronic features.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Analysis

Chromatography, particularly gas chromatography (GC), stands as a primary method for analyzing 3-Methylamino-1,2-propanediol. It is essential for determining purity and profiling related impurities, which is crucial for quality control in pharmaceutical applications.

Gas Chromatography (GC) Method Development

The development of robust GC methods is fundamental for the accurate analysis of this compound. Research and patent literature detail validated GC methods utilizing a flame ionization detector (FID), which is well-suited for organic compound analysis. google.com These methods are designed to be sensitive and provide repeatable results. google.com

A key aspect of method development is the selection of an appropriate capillary column. Columns such as the DB-1701 or SE-54 have been successfully used. google.com The methods are often established to measure the compound's content without the need for derivatization, a process of chemical modification to make a compound suitable for analysis. google.compatsnap.com This simplifies sample preparation and reduces analysis time. google.com A developed GC method can achieve a product purity of over 99.5%. google.com

Below is a table summarizing typical GC conditions for the analysis of this compound:

| Parameter | Condition |

| Chromatograph | Gas Chromatograph (e.g., FL9790) google.com |

| Column | DB-1701 (30m × 0.32mm × 0.5µm) or SE-54 (30m × 0.25mm × 0.25µm) quartz capillary column google.com |

| Detector | Flame Ionization Detector (FID) google.com |

| Vaporization Chamber Temp. | 280°C google.com |

| Detector Temperature | 280°C google.com |

| Column Temperature | Isothermal at 240-260°C or a temperature program (e.g., 80°C hold, then ramp) google.com |

| Carrier Gas | Nitrogen google.com |

| Flow Rate | 40 mL/min google.com |

| Injection Mode | Split injection (e.g., ratio 20:1) google.com |

| Injection Volume | 0.2 µL google.com |

This table contains data sourced from reference google.com.

Optimization of Chromatographic Conditions for High Viscosity Samples

A significant challenge in the GC analysis of this compound is its high viscosity, which can prevent direct injection and lead to poor separation of impurities. patsnap.com To overcome this, a crucial optimization step involves sample dilution to reduce viscosity. patsnap.com

Screening of various solvents has shown that chromatographically pure methanol (B129727) is an effective diluent. google.compatsnap.com Dissolving the sample in methanol before injection allows for direct analysis without the need for more complex derivatization procedures. google.compatsnap.com This approach not only improves the accuracy and precision of the analysis but also enhances sensitivity and repeatability. google.com

Further optimization involves the temperature of the vaporization chamber (injection port). The temperature must be set sufficiently high to ensure that all analytes, including the less volatile ones, are completely vaporized upon injection. An inadequately low temperature can result in incomplete vaporization and analytical errors. patsnap.com

Impurity Profiling and Quantification using GC

The purity of this compound is critical, especially when it is used as a raw material for pharmaceuticals like iopromide (B1672085). google.com The presence of impurities can lead to side reactions, generating complex products with unknown structures that could be harmful. google.com GC-MS is a powerful technique used for the qualitative analysis and identification of these impurities. google.com

A well-optimized GC method can separate the main compound from its structurally related impurities, allowing for their quantification. google.com Common impurities identified include isomers and byproducts from the synthesis process. google.com

The following table lists common impurities found in this compound and their retention times from a reported GC method.

| Impurity | Retention Time (min) | Typical Level (Area %) |

| 2-Methylamino-1,3-propanediol | 1.870 | ~0.28 hubspotusercontent-na1.net |

| 1,3-Dimethylamino-propanol | 2.250 | Not specified |

| This compound | 2.622 | >99.5% google.com |

| N,N-(2,3-dihydroxypropyl)methylamine | 3.047 | Not specified |

| Glycerol (B35011) | 3.867 | ~0.05 hubspotusercontent-na1.net |

| Polyglycerol (dimer) | 4.100 | Not specified |

This table contains data sourced from references google.comgoogle.comhubspotusercontent-na1.net. Retention times are from a specific analysis in reference google.com.

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the structural confirmation and functional group analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods employed.

Applications of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the backbone structure of this compound. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structural assignment. chemicalbook.com

| Nucleus | Predicted Chemical Shift (δ) ppm | Description |

| ¹H NMR | 2.2-2.5 | Protons of the methyl group (N-CH₃) |

| 3.5-4.5 | Protons of the hydroxyl groups (O-H) | |

| ¹³C NMR | 20.66 | Carbon of the methyl group (CH₃) googleapis.com |

| 60-70 | Carbons bearing hydroxyl groups (C-OH) | |

| 50-55 | Carbon adjacent to the amine group (C-N) |

This table contains data sourced from references googleapis.com. Note: Some shifts are predicted based on analogous compounds.

Applications of IR Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. thermofisher.com For this compound, IR spectroscopy is used to confirm the presence of the key hydroxyl (-OH) and amino (-NH) groups. The spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

| Functional Group | Key IR Absorption (cm⁻¹) | Description |

| O-H stretch | Broad band at 3200–3500 | Characteristic of hydroxyl groups involved in hydrogen bonding. |

| N-H stretch | Weak to moderate band | Expected for the secondary amine group. |

| C-O stretch | Peaks at 1050–1150 | Corresponds to the carbon-oxygen single bonds of the diol. |

This table contains data sourced from reference . Note: Absorptions are predicted based on analogous compounds.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) stands as a pivotal analytical technique for the molecular characterization of this compound, providing essential information regarding the molecule's mass and structural details through its fragmentation pattern. This technique is instrumental in confirming the compound's identity and elucidating its structure. In a typical mass spectrometric analysis, this compound molecules are ionized, and the resultant ions are sorted and detected based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry can be employed to validate the molecular weight and fragmentation patterns of the compound. For instance, the molecular ion peak for a related compound, 3-(N-Benzyl-N-methylamino)-1,2-propanediol, is observed at an m/z that corresponds to its chemical formula, and its fragmentation often involves the loss of the benzyl (B1604629) group. While specific experimental data for this compound's fragmentation is not detailed in the provided results, general principles of mass spectrometry suggest that under ionization, it would likely exhibit characteristic cleavage at the C-C and C-O bonds.

A qualitative analysis of a this compound product using Gas Chromatography-Mass Spectrometry (GC-MS) has been noted to identify several impurities, including 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, N,N-(2,3-dihydroxypropyl)methylamine, glycerol, and polymerized glycerin. google.com

Table 1: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Possible m/z Value |

| Molecular Ion [C₄H₁₁NO₂]⁺ | 105.14 |

| Loss of Methyl Group [M-CH₃]⁺ | 90 |

| Loss of Hydroxymethyl Group [M-CH₂OH]⁺ | 74 |

This table is illustrative and based on general fragmentation principles, as specific experimental fragmentation data was not available in the search results.

Purity Determination and Quality Control Research

The determination of purity and adherence to quality control standards are paramount for the industrial application of this compound. Research in this area is focused on the development, validation, and comparison of various analytical methods to ensure the compound meets stringent purity requirements, often exceeding 98% or 99%. tcichemicals.com

The validation of analytical methods involves assessing their accuracy and precision to guarantee reliable and consistent results. A Chinese patent details a validated gas chromatography (GC) method where critical parameters such as linearity, repeatability, and accuracy were established. The method demonstrated high accuracy with a recovery rate of 99.5–99.6% and excellent precision, indicated by a relative standard deviation (RSD) of 0.285% for repeatability tests. Another method claims to improve the accuracy and precision of analysis data with good repeatability and high sensitivity. patsnap.com These validation processes are crucial for ensuring that the analytical data accurately reflects the purity of the this compound product.

Table 2: Example of Validated GC Method Parameters

| Validation Parameter | Result | Source |

| Linearity (r²) | 0.997 (10–50 mg/mL) | |

| Repeatability (RSD) | 0.285% (n=5) | |

| Accuracy (Recovery) | 99.5–99.6% (at 5–20 mg spiking levels) | |

| Limit of Detection (LOD) | 0.02 μg/mL | |

| Limit of Quantification (LOQ) | 0.05 μg/mL |

For the purity assessment of this compound, both gas chromatography (GC) and titration methods are commonly utilized. hubspotusercontent-na1.netthermofisher.comhubspotusercontent-na1.net

Gas Chromatography (GC) is a highly specific and sensitive technique that separates and quantifies individual components in a sample. It is effective for determining the purity of this compound and identifying impurities. google.com A patent describes a GC method using an SE-54 capillary column and a flame ionization detector (FID) for purity analysis. Another source mentions a GC method with a DB-1701 quartz capillary column and an FID, which can simultaneously detect the main compound and its impurities without the need for derivatization. google.com The use of chromatographically pure methanol as a solvent helps to reduce the sample's viscosity for direct injection. google.compatsnap.com

Titration , specifically non-aqueous acid-base titration, is another method used to determine the assay of this compound. thermofisher.com A typical assay range by titration is between 98-102% (w/w). hubspotusercontent-na1.net While titration is a simpler and less expensive method, it measures the total basicity of the sample and may not distinguish between the main compound and other basic impurities, which could affect the accuracy of the purity value.

Table 3: Comparison of Analytical Methods for Purity Determination

| Feature | Gas Chromatography (GC) | Titration |

| Principle | Separation based on volatility and interaction with a stationary phase. | Neutralization reaction between the basic amine and a standard acid. |

| Specificity | High; separates and quantifies individual impurities. google.com | Low; measures total basicity. hubspotusercontent-na1.netthermofisher.com |

| Purity Results | Purity by GC can reach 99.65%. | Assay by titration is typically around 99%. hubspotusercontent-na1.net |

| Impurity Profiling | Capable of identifying and quantifying specific impurities. google.com | Does not provide an impurity profile. |

| Sample Preparation | Dilution in a suitable solvent (e.g., methanol) is often required. google.compatsnap.com | Direct titration of the sample. |

Biological Activity and Molecular Mechanism Studies

Investigation of Molecular Target Interactions

The interaction of 3-Methylamino-1,2-propanediol and its analogs with specific molecular targets such as enzymes and proteins is a key area of research to elucidate their mechanisms of action.

The structural characteristics of MAPD, featuring both hydroxyl and amino groups, suggest its potential to interact with enzyme active sites. who.int Research has explored the modulation of enzyme activity by MAPD and its derivatives.

One area of investigation has been the interaction of MAPD with glycerol (B35011) dehydrogenases. For instance, engineered variants of glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) have been challenged with the oxidation of this compound. researchgate.net This highlights the potential for enzymatic transformation of MAPD, which is a form of enzyme activity modulation. The substrate specificity of glycerol dehydrogenase from Cellulomonas sp. has been shown to be highest for glycerol and 1,2-propanediol, but it also oxidizes other similar small molecules. toyobo.co.jp

While direct inhibitory studies on MAPD are not extensively documented, research on structurally related compounds provides insights. For example, a metabolite of 3-monochloropropane-1,2-diol (3-MCPD) is believed to inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase. Furthermore, a derivative, 3-(N-Benzyl-N-methylamino)-1,2-propanediol, has been noted to have the potential to inhibit enzymes involved in metabolic pathways, suggesting that the propanediol (B1597323) scaffold is a viable starting point for designing enzyme inhibitors.

Table 1: Studies on Enzyme Activity Modulation by this compound and Related Compounds

| Compound/Derivative | Enzyme(s) Studied | Observed Effect | Reference(s) |

| This compound | Engineered Glycerol Dehydrogenase (BsGlyDH) | Serves as a substrate for oxidation | researchgate.net |

| 3-(N-Benzyl-N-methylamino)-1,2-propanediol | Enzymes in metabolic pathways | Postulated to act as an inhibitor | |

| 3-monochloropropane-1,2-diol (3-MCPD) metabolite | Glyceraldehyde-3-phosphate dehydrogenase, Triosephosphate isomerase | Inhibition |

The ability of a compound to bind to proteins, such as serum albumin, is a critical factor in its pharmacokinetic profile and can influence its biological activity. Studies on derivatives of this compound have begun to explore these interactions.

In one study, sterol-modified polyethylene (B3416737) glycol (PEG) lipids were synthesized using a this compound backbone to investigate their effect on liposome (B1194612) circulation. rsc.org These liposomes were tested for their interaction with bovine serum albumin (BSA), a common model protein for such studies. The results indicated that there were no significant differences in BSA binding among the various liposome formulations, suggesting that in this particular construct, the MAPD-derived backbone did not significantly contribute to protein adhesion. rsc.org

While direct protein binding data for the parent compound, this compound, is not extensively available, studies on related structures provide some context. For example, copper complexes derived from Schiff bases of other amino alcohols have been shown to bind to BSA, indicating that the amino alcohol scaffold can be a platform for protein-interacting molecules. researchgate.net

Influence on Biochemical Pathways

Metabolomic studies have been instrumental in identifying the influence of this compound on various biochemical pathways. These studies analyze the global metabolic profile of a biological system in response to a stimulus.

In a study investigating the metabolic changes associated with blood stasis syndrome in a rat model, this compound was identified as a key metabolite with elevated levels in the model group compared to the control group. who.int The altered levels of this compound, along with other metabolites, pointed towards disturbances in several metabolic pathways, including sugar metabolism, the tricarboxylic acid (TCA) cycle, and amino acid synthesis. who.int

Table 2: Metabolomics Studies Identifying this compound

| Study Focus | Biological System | Observation for this compound | Implicated Biochemical Pathways | Reference(s) |

| Blood Stasis Syndrome | Rat Model | Increased levels in the model group | Sugar metabolism, TCA cycle, Amino acid synthesis | who.int |

These findings suggest that the metabolic fate or synthesis of this compound is linked to central metabolic processes that are affected under pathological conditions like blood stasis.

Cellular Effects and Signaling Pathway Modulation (Preliminary Academic Investigations)

Preliminary academic research has begun to uncover the cellular effects of this compound and its derivatives, with some studies pointing towards modulation of key signaling pathways.

It has been hypothesized that due to its structural similarity to neurotransmitters, MAPD may influence biological pathways involved in cell signaling. Some research has indicated potential cytotoxic effects of MAPD on certain cancer cell lines, where it was shown to inhibit cell proliferation and induce apoptosis. However, the specific signaling pathways responsible for these effects have not yet been fully elucidated. The induction of apoptosis is a complex process that can be initiated through various signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (receptor-mediated) pathways. waocp.org